Cas no 778-98-3 (8-(trifluoromethyl)-9H-Purine-2,6-diamine)

8-(trifluoromethyl)-9H-Purine-2,6-diamine structure
778-98-3 structure
Product Name:8-(trifluoromethyl)-9H-Purine-2,6-diamine
CAS No:778-98-3
MF:C6H5F3N6
MW:218.139309644699
CID:983883
PubChem ID:3635407
Update Time:2025-04-20

8-(trifluoromethyl)-9H-Purine-2,6-diamine Chemical and Physical Properties

Names and Identifiers

    • 8-(trifluoromethyl)-9H-Purine-2,6-diamine
    • 8-(trifluoromethyl)-7H-purine-2,6-diamine
    • 8-Trifluormethyl-7(9)H-purin-2,6-diyldiamin
    • 8-trifluoromethyl-7(9)H-purine-2,6-diyldiamine
    • AC1MU50D
    • NSC327197
    • SureCN1271628
    • SureCN1271629
    • 2,6-diamino-8-trifluoromethylpurine
    • DTXSID90394521
    • NSC-327197
    • SCHEMBL1271628
    • 778-98-3
    • DS-009253
    • 8-(trifluoromethyl)-5H-purine-2,6-diamine
    • Inchi: 1S/C6H5F3N6/c7-6(8,9)4-12-1-2(10)13-5(11)15-3(1)14-4/h(H5,10,11,12,13,14,15)
    • InChI Key: KISMDTJPSZZQQX-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2=C(C(N)=NC(N)=N2)N1)(F)F

Computed Properties

  • Exact Mass: 218.05295
  • Monoisotopic Mass: 218.05277867g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • PSA: 106.5
  • LogP: 1.69850
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